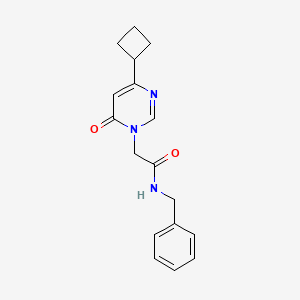![molecular formula C10H8F3N3O2 B7630852 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinases and proteases. This inhibition leads to a decrease in the activity of these enzymes, which can have a significant impact on various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one are still being studied. However, it has been found to have potent inhibitory effects on certain enzymes, which can have a significant impact on various cellular processes. This compound has also been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one. One potential direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one involves a series of chemical reactions. One of the most commonly used methods for the synthesis of this compound is the reaction between 5-methyl-3-oxazolidinone and 2-chloro-6-(trifluoromethyl)pyridazine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one has found numerous applications in scientific research. It has been studied for its potential use in the development of new drugs, as well as in the fields of biochemistry and molecular biology. This compound has been found to have potent inhibitory effects on certain enzymes, making it a potential target for drug development.
Eigenschaften
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-6-4-7(15-18-6)5-16-9(17)3-2-8(14-16)10(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXECSQFUXBPQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)


![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)


![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)

![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)